Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a complex organic compound with a unique structure that combines a pyrrolo[3,2-b]pyridine core with an ethyl ester and a benzyloxy group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like N-bromosuccinimide (NBS).
Reduction: Reduction reactions can convert electron-withdrawing groups into electron-donating groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions:
Oxidation: NBS in the presence of light or heat.
Reduction: Catalytic hydrogenation using H2 and a metal catalyst.
Substitution: Nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation at the benzylic position can yield benzylic alcohols or ketones .
Scientific Research Applications
Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as an inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl pyridine-2-carboxylate: A simpler analog with similar ester functionality.
5-Benzyloxyindole-2-carboxylic acid ethyl ester: Shares the benzyloxy and ester groups but has a different core structure.
Thiophene derivatives: Similar in their heterocyclic nature and potential biological activities.
Uniqueness: Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is unique due to its combination of a pyrrolo[3,2-b]pyridine core with benzyloxy and ester functionalities, which confer distinct reactivity and potential biological activities.
Properties
Molecular Formula |
C17H16N2O3 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
ethyl 5-phenylmethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C17H16N2O3/c1-2-21-17(20)15-10-14-13(18-15)8-9-16(19-14)22-11-12-6-4-3-5-7-12/h3-10,18H,2,11H2,1H3 |
InChI Key |
NPGRQLJABSYUIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=N2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.